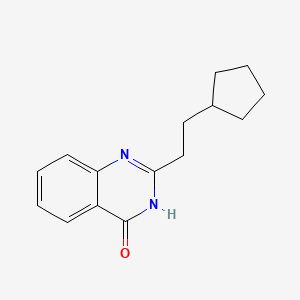
2-(2-Cyclopentyl-ethyl)-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone,2-(2-cyclopentylethyl)- is a chemical compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-quinazolinone,2-(2-cyclopentylethyl)- typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of anthranilic acid derivatives with amides or isocyanates, followed by cyclization to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinazolinone,2-(2-cyclopentylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the cyclopentylethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinazolinone ring.
Scientific Research Applications
4(1H)-Quinazolinone,2-(2-cyclopentylethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(1H)-quinazolinone,2-(2-cyclopentylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinazolinone: The parent compound without the cyclopentylethyl group.
2-Methyl-4(1H)-quinazolinone: A similar compound with a methyl group instead of the cyclopentylethyl group.
4(1H)-Quinazolinethione: A sulfur analog of the quinazolinone compound.
Uniqueness
4(1H)-Quinazolinone,2-(2-cyclopentylethyl)- is unique due to the presence of the cyclopentylethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H18N2O/c18-15-12-7-3-4-8-13(12)16-14(17-15)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17,18) |
InChI Key |
WOTLWHPWNALAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















